molecular formula C8H5BrF3NO B1522465 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone CAS No. 1221572-25-3

1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone

Cat. No. B1522465
CAS RN: 1221572-25-3
M. Wt: 268.03 g/mol
InChI Key: IOMZIGALKFHPQU-UHFFFAOYSA-N
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Description

1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone (ABTTFE) is an organic compound that is used in various scientific research applications. It has a molecular formula of C9H7BrF3NO and a molecular weight of 256.08 g/mol. ABTTFE is a colorless solid that is soluble in water, ethanol, and acetone. It is a useful compound in the synthesis of new organic molecules, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • A study highlighted the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety. These compounds were synthesized starting from 4-aminoacetophenone, which underwent various chemical transformations. The potential cytotoxicity of one compound was tested, exhibiting anticancer activity against liver and breast cancer cells (Hessien, Kadah, & Marzouk, 2009).

Pharmacological Applications

  • Research into the pharmacological activity of trifluoromethyl-containing imidazo[1,2-a]benzimidazoles, synthesized via reactions involving compounds similar to 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone, showed that these molecules were tested for analgesic and antiplatelet activity, as well as for inhibitory effects on glycogen phosphorylase and dipeptidyl peptidase-4. This study underscores the importance of such compounds in developing new therapeutic agents (Zhukovskaya et al., 2018).

Material Science

  • In the domain of material science, a novel fluorinated aromatic diamine monomer, related in structure to 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone, was synthesized and used to create new fluorine-containing polyimides. These polyimides exhibited excellent solubility in polar organic solvents, outstanding thermal stability, and impressive mechanical properties, making them suitable for high-performance materials applications (Yin et al., 2005).

properties

IUPAC Name

1-(4-amino-3-bromophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMZIGALKFHPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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